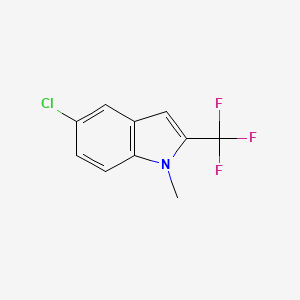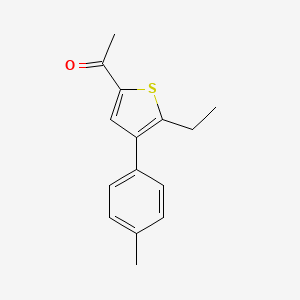
2-Vinylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinylpentan-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a vinyl group attached to the second carbon of a pentanol chain. This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Vinylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of a vinyl magnesium bromide with pentanal can yield 2-vinyl-1-pentanol .
Industrial Production Methods: Industrial production of 2-vinyl-1-pentanol typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Vinylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-vinyl-1-pentanol can yield 2-vinylpentanal or 2-vinylpentanone .
Wissenschaftliche Forschungsanwendungen
2-Vinylpentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-vinyl-1-pentanol involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
1-Pentanol: A primary alcohol with a similar carbon chain but lacking the vinyl group.
2-Pentanol: A secondary alcohol with a similar structure but without the vinyl group.
2-Vinyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 2-Vinylpentan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
1830-48-4 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-ethenylpentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h4,7-8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
GXMPMRZCNBFEAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8443187.png)
![3-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8443190.png)












